molecular formula C7H6O3 B041443 3-Hydroxybenzoic acid CAS No. 99-06-9

3-Hydroxybenzoic acid

Cat. No. B041443
Key on ui cas rn: 99-06-9
M. Wt: 138.12 g/mol
InChI Key: IJFXRHURBJZNAO-UHFFFAOYSA-N
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Patent
US04393234

Procedure details

The technical 3-sulphobenzoic acid melt, preferably not diluted, and the concentrated aqueous sodium hydroxide solution are pumped simultaneously into a mixing tube, the mixing tube being so designed that complete mixing takes place solely as a result of the turbulent flow produced. If desired the mixing process can also be assisted by internal fitments in the mixing tube, but this measure is not absolutely necessary. For example, 2,000 to 5,000 ml per hour of technical sulphonation melt can be mixed with corresponding quantities of sodium hydroxide solution in a mixing tube 500 mm in length and 5 mm in diameter, and can be conveyed into the reaction vessel for the subsequent pressure hydrolysis. This variant also can be carried out under normal pressure or under an elevated pressure, this elevated pressure being limited, if desired. If the initial temperatures of the components are suitably chosen, for example 150° to 180° C. for the sulphonation melt and 100° to 180° C. for the sodium hydroxide solution, a reaction temperature which is advantageous for the reaction to give 3-hydroxybenzoic acid, for example 270° to 320° C., will be reached at the end of the mixing tube. It can also be advantageous to carry out the mixing operation at a lower temperature or to limit the resulting steam pressure by blowing off steam. This process constitutes a partially continuous process in which the mixing operation in the mixing tube constitutes the continuous part of the process and the subsequent completion of the reaction in an autoclave constitutes the discontinuous part. However, since the reaction between the 3-sulphobenzoic acid and the alkali metal hydroxide becomes increasingly rapid in the upper part of the temperature range of 220° to 450° C. mentioned, it is also possible to complete the conversion into 3-hydroxybenzoic acid and thus the total reaction in a continuous form in the mixing tube itself, if the temperature is sufficiently high, for example in the region of 400° C. and if the corresponding pressure is maintained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9])(O)(=O)=O.[OH-:14].[Na+]>>[OH:14][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(O)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
preferably not diluted
ADDITION
Type
ADDITION
Details
that complete mixing
CUSTOM
Type
CUSTOM
Details
a result of the turbulent flow
CUSTOM
Type
CUSTOM
Details
produced
CUSTOM
Type
CUSTOM
Details
can be conveyed into the reaction vessel for the subsequent pressure hydrolysis
CUSTOM
Type
CUSTOM
Details
a reaction temperature which is advantageous for the reaction

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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